molecular formula C16H13N3 B12826560 2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile

Cat. No.: B12826560
M. Wt: 247.29 g/mol
InChI Key: FFYFBSXNEMNTQB-UHFFFAOYSA-N
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Description

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile is an organic compound with the molecular formula C16H13N3. It is known for its unique structural properties, which include a naphthalene ring substituted with a dimethylamino group and a methylene malononitrile group. This compound is of significant interest in various fields of scientific research due to its optical and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile typically involves the condensation of 6-(dimethylamino)naphthaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine-substituted naphthalene derivatives .

Scientific Research Applications

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to intramolecular charge transfer (ICT) between the electron-donating dimethylamino group and the electron-accepting malononitrile group. This interaction results in the emission of light when the compound is excited by an external light source .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile is unique due to its specific structural configuration, which provides distinct optical and electronic properties. Its ability to act as both an electron donor and acceptor makes it particularly valuable in the development of advanced optoelectronic materials .

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-[[6-(dimethylamino)naphthalen-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C16H13N3/c1-19(2)16-6-5-14-8-12(3-4-15(14)9-16)7-13(10-17)11-18/h3-9H,1-2H3

InChI Key

FFYFBSXNEMNTQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C#N

Origin of Product

United States

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